3-Aminomethylen-5-aminooxindole
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Overview
Description
3-Aminomethylen-5-aminooxindole is a versatile compound that belongs to the class of 3-substituted-3-aminooxindoles. These compounds are known for their presence in various natural products and biologically active molecules. The unique structure of this compound makes it an important scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethylen-5-aminooxindole typically involves the catalytic addition of nucleophiles to isatin imines. This process can be catalyzed by both metal catalysts and organocatalysts. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Aminomethylen-5-aminooxindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino alcohols.
Substitution: N-alkylated or N-acylated oxindoles.
Scientific Research Applications
3-Aminomethylen-5-aminooxindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Aminomethylen-5-aminooxindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of cellular pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxindole: Shares a similar core structure but differs in the substitution pattern.
3-Substituted-3-aminooxindoles: A broader class of compounds with various substituents at the 3-position.
Uniqueness
3-Aminomethylen-5-aminooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
159212-54-1 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-amino-3-methanimidoyl-1H-indol-2-ol |
InChI |
InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2 |
InChI Key |
CSLZHLXPJAEHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=C(N2)O)C=N |
Origin of Product |
United States |
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